3-(Methylsulfonyl)piperidine hydrochloride
CAS No.: 1378304-65-4
Cat. No.: VC8071086
Molecular Formula: C6H14ClNO2S
Molecular Weight: 199.70
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1378304-65-4 | 
|---|---|
| Molecular Formula | C6H14ClNO2S | 
| Molecular Weight | 199.70 | 
| IUPAC Name | 3-methylsulfonylpiperidine;hydrochloride | 
| Standard InChI | InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H | 
| Standard InChI Key | MRLKRLRBGARQIK-UHFFFAOYSA-N | 
| SMILES | CS(=O)(=O)C1CCCNC1.Cl | 
| Canonical SMILES | CS(=O)(=O)C1CCCNC1.Cl | 
Introduction
Chemical Identity and Structural Properties
Comparative Analysis with Related Derivatives
A structurally analogous compound, 3-(3-methanesulfonylphenyl)piperidine hydrochloride (CID 85997106), features a phenyl ring attached to the piperidine core. This derivative has a higher molecular weight (275.80 g/mol) and distinct applications in receptor modulation . The presence of the phenyl group alters electronic distribution, potentially enhancing binding affinity in biological systems.
Synthesis and Manufacturing Processes
Catalytic Asymmetric Synthesis
Recent advances in Rh-catalyzed reductive Heck reactions enable enantioselective synthesis of 3-substituted piperidines . For example:
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Step 1: Partial reduction of pyridine to dihydropyridine using and palladium.
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Step 2: Rhodium-catalyzed carbometalation with boronic acids, achieving >90% enantiomeric excess (ee).
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Step 3: Hydrogenation and deprotection to yield 3-(methylsulfonyl)piperidine hydrochloride .
 
This method’s scalability was demonstrated at 5 mmol scales, yielding 1.10 g (81%) of product with 96% ee .
Pharmaceutical and Industrial Applications
Neurological Therapeutics
Recent Advances and Future Directions
Enantioselective Methodologies
The development of Rh-catalyzed asymmetric syntheses has revolutionized piperidine production. These methods reduce step counts from traditional 8–10 steps to 3–4, slashing costs by ~40% . Future research may optimize catalysts (e.g., chiral phosphine ligands) to improve ee values beyond 99%.
Computational Modeling
Machine learning models predict binding affinities of piperidine derivatives to neurological targets. Preliminary data suggest 3-(methylsulfonyl)piperidine hydrochloride has a of 12 nM for D2 dopamine receptors, though experimental validation is pending.
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